4-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-16-6-8-19(9-7-16)15-11-20(12-15)17(21)14-4-2-13(10-18)3-5-14/h2-5,15-16H,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTHOVWOCFQLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
Common synthetic methods include:
- Oxidation : Utilizing oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : Employing lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : Involving nucleophilic substitutions where functional groups are replaced by nucleophiles.
The compound has shown promise in various biological applications, particularly in the context of drug discovery and development. Its structural features suggest potential interactions with multiple biological targets.
Therapeutic Applications
Research indicates that 4-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile may have several therapeutic applications:
- Cancer Treatment : Preliminary studies suggest potential anticancer properties, making it an interesting candidate for further investigation in oncology .
- Neurological Disorders : Given its interaction potential with neurotransmitter systems, it may also be explored for conditions like Alzheimer's disease and other cognitive impairments .
- Pharmacological Studies : The compound is being investigated for its effects on various biological systems and its pharmacological profiles in preclinical studies .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various contexts:
- Anticancer Activity : Research has indicated that derivatives similar to this compound exhibit cytotoxic effects against human cancer cell lines, including breast and colon cancer .
- Neurological Effects : Investigations into the compound's effects on neurotransmitter pathways have shown promise for treating neurodegenerative diseases, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 4-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, receptor binding, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with the target molecule (Table 1):
Structural and Electronic Differences
- Azetidine vs. Piperidine Rings : The target compound’s azetidine ring (4-membered) introduces conformational rigidity compared to the 6-membered piperidine rings in analogs like 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. This may enhance binding selectivity in enzyme targets .
- Carbonyl Linkage : The carbonyl group in the target compound and derivatives facilitates hydrogen bonding with residues like ARG 372 (observed in related benzonitrile-protein interactions ).
Biological Activity
4-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an azetidine ring, a piperidine moiety, and a benzonitrile group. Its chemical formula is , with a molecular weight of approximately 272.35 g/mol. The presence of both nitrogen-containing rings suggests potential interactions with various biological targets.
Research indicates that compounds with similar structural features often exhibit a range of biological activities, particularly in anticancer applications. The proposed mechanisms include:
- Inhibition of Kinases : Many azetidine derivatives have been found to inhibit key kinases involved in cancer cell proliferation, such as TTK (Monopolar spindle 1 kinase), which plays a crucial role in mitotic progression .
- Modulation of Growth Factors : The compound may interact with growth factor receptors, inhibiting pathways that promote tumor growth and survival.
- Induction of Apoptosis : It is hypothesized that this compound can trigger programmed cell death in malignant cells through various signaling pathways.
Anticancer Activity
A study focusing on related azetidine compounds demonstrated significant antiproliferative effects against various human cancer cell lines. For instance, compounds similar to this compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against colorectal cancer cell lines (HCT116) .
| Compound | Cell Line | GI50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 | <15 | TTK Inhibition |
| Compound B | MCF7 | <30 | Apoptosis Induction |
| Compound C | A549 | <20 | Growth Factor Modulation |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The azetidine ring contributes to binding affinity with target proteins.
- The piperidine moiety enhances solubility and bioavailability.
- The benzonitrile group may facilitate interactions with nucleic acids or enzymes involved in cancer progression.
Research has shown that modifications to these groups can significantly alter the compound's potency and selectivity against cancer cells .
Q & A
Basic Research Questions
Q. What are the key structural features of 4-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile, and how do they influence its physicochemical properties?
- The compound contains a benzonitrile core linked to a substituted azetidine-piperidine scaffold. The 4-methoxy group on the piperidine ring may enhance solubility and influence hydrogen-bonding interactions, while the azetidine ring’s rigidity impacts conformational stability . X-ray crystallography data for analogous compounds (e.g., 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile) reveal chair conformations in piperidine rings and van der Waals-dominated crystal packing, suggesting similar behavior for this compound .
Q. What synthetic methodologies are reported for analogous nitrile-containing piperidine/azetidine derivatives?
- Common strategies include:
- Amide coupling : Carboxylic acid derivatives (e.g., benzyl carboxylates) react with amines under coupling agents like HATU or DCC .
- Nucleophilic substitution : Piperidine/azetidine rings are functionalized via SN2 reactions, often using activated intermediates (e.g., chloro or tosyl derivatives) .
- Cyanobenzene integration : Benzonitrile moieties are introduced via Suzuki-Miyaura coupling or direct nitrile group installation .
Q. How can researchers verify the identity and purity of this compound during synthesis?
- Analytical techniques :
- NMR : Confirm proton environments (e.g., methoxy singlet at ~3.3 ppm, azetidine protons at 3.5–4.0 ppm) .
- HPLC/MS : Assess purity (>95% by HPLC) and molecular weight confirmation .
- X-ray crystallography : Resolve conformational ambiguities, as demonstrated for structurally related nitrile-piperidine hybrids .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s biological activity (e.g., kinase inhibition)?
- Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets, as the benzonitrile group may act as a hinge-binding motif .
- Structure-activity relationship (SAR) : Systematically modify:
- Piperidine methoxy group : Replace with bulkier alkoxy groups (e.g., ethoxy, isopropoxy) to probe steric effects .
- Azetidine linker : Substitute with pyrrolidine or morpholine to assess conformational flexibility .
Q. How can conflicting solubility or stability data be resolved for this compound in preclinical studies?
- Contradiction analysis :
- pH-dependent stability : Perform accelerated degradation studies (e.g., 40°C/75% RH) across pH 1–10 to identify labile sites (e.g., methoxy hydrolysis, nitrile oxidation) .
- Co-solvent systems : Test solubilization in DMSO/PEG-400 or cyclodextrin complexes to mitigate aggregation .
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic (PK) and toxicity profiles?
- In silico modeling :
- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (LogP ≈ 2.5–3.5), CYP inhibition risks, and hERG channel liabilities .
- Molecular dynamics (MD) : Simulate binding modes to off-target proteins (e.g., serum albumin) to predict plasma protein binding .
Methodological Guidance
Q. What strategies optimize the yield of the azetidine-piperidine coupling step in large-scale synthesis?
- Catalytic optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with XPhos) for Buchwald-Hartwig amination .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .
- Workflow : Employ flow chemistry for exothermic reactions (e.g., nitrile formation) to improve safety and scalability .
Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Troubleshooting steps :
- Protonation state : Adjust ligand ionization states in docking software (e.g., Schrödinger’s Epik) to match physiological pH .
- Water displacement analysis : Use 3D-RISM to account for solvent-mediated interactions in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
